molecular formula C6H12ClNO4S B2951331 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride CAS No. 2490402-38-3

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride

Cat. No.: B2951331
CAS No.: 2490402-38-3
M. Wt: 229.68
InChI Key: LAGWBLDPPBRAFY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride is a heterocyclic compound featuring a thiolan (tetrahydrothiophene) ring modified with two sulfone groups (1,1-dioxo) at the sulfur position. The amino and carboxylic acid groups are attached to the same carbon atom (C2), forming a chiral center. The hydrochloride salt enhances its solubility in polar solvents.

  • Molecular Formula: C₇H₁₂ClNO₄S
  • Molecular Weight: 249.69 g/mol
  • Key Features: The sulfone group (S=O) increases polarity and stability, influencing reactivity and bioavailability.

Applications include:

  • Pharmaceuticals: As a chiral building block for drug candidates targeting enzymes or receptors requiring sulfone interactions.
  • Material Science: Potential use in designing polymers or ligands due to its polar sulfone group .

Properties

IUPAC Name

2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c7-5(6(8)9)4-1-2-12(10,11)3-4;/h4-5H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWBLDPPBRAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride typically involves the reaction of thiolane derivatives with amino acids under controlled conditions. One common method involves the use of thiolane-3,3-dioxide, which is reacted with glycine in the presence of hydrochloric acid to yield the desired product. The reaction is typically carried out at room temperature with continuous stirring to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride with structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Compound Name Molecular Formula MW (g/mol) Key Substituent/Ring Polarity Applications Reference
2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid hydrochloride C₇H₁₂ClNO₄S 249.69 Thiolan S,S-dioxide High Drug synthesis, material science
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride C₇H₁₄ClNO₃ 195.64 Oxan (tetrahydropyran) Moderate Agrochemicals, polymer research
(R)-2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride C₈H₉Cl₂NO₂ 222.06 4-Chlorophenyl Low-Moderate Chiral intermediates for APIs
2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride C₈H₈FClNO₂ 205.61 4-Fluorophenyl Moderate Fluorinated drug candidates
2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride C₁₂H₁₂ClNO₂ 237.68 Naphthalene Low Fluorescence probes, ligand design

Key Differences and Research Findings:

Structural and Electronic Effects :

  • Sulfone vs. Aromatic Rings : The sulfone group in the thiolan derivative increases polarity and hydrogen-bonding capacity compared to phenyl or naphthyl substituents. This enhances solubility but may reduce membrane permeability .
  • Chirality : All compounds are chiral, but aromatic derivatives (e.g., 4-chlorophenyl) are more commonly used in asymmetric synthesis due to established stereoselective routes .

Pharmacological Relevance :

  • Sulfone-Containing Analogs : Sulfone groups are critical in protease inhibitors (e.g., HIV drugs) due to their ability to mimic transition states. The thiolan derivative’s sulfone could enable similar mechanisms .
  • Fluorinated Derivatives : 4-Fluorophenyl analogs are used in PET imaging tracers and CNS drugs, leveraging fluorine’s electronegativity and metabolic stability .

Material Science Applications :

  • The oxan (tetrahydropyran) derivative’s ether oxygen supports coordination chemistry, making it suitable for metal-organic frameworks (MOFs) .
  • The thiolan sulfone’s rigidity and polarity may aid in designing thermally stable polymers .

Biological Activity

Overview

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid; hydrochloride (CAS No. 1218504-97-2) is a sulfur-containing amino acid derivative notable for its unique structural features, including a thiolane ring and dioxo functionality. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities and applications as a building block in the synthesis of biologically active molecules.

  • Molecular Formula : C6H11NO4S
  • Molecular Weight : 193.22 g/mol
  • IUPAC Name : 2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid
  • Solubility : Enhanced in hydrochloride form, making it suitable for aqueous solutions.

Biological Activities

Research indicates that 2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid exhibits several biological activities that are of interest in pharmacological research:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities have shown promise, particularly in models of inflammation where it may modulate cytokine production.
  • Enzyme Interaction : The compound's amino group can form hydrogen bonds with enzymes and receptors, influencing their activity and potentially affecting various biochemical pathways.

The mechanism of action involves the interaction of the compound with specific molecular targets. The dioxo-thiolan ring can undergo redox reactions, affecting cellular redox states and signaling pathways. The amino group facilitates interactions with enzymes, which may lead to alterations in enzyme activity or inhibition of specific pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening : A study conducted on various derivatives of sulfur-containing amino acids indicated that 2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid displayed significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential application in treating inflammatory diseases .
  • Enzyme Inhibition Studies : Research involving enzyme kinetics showed that the compound could act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications targeting metabolic disorders .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme InhibitionInhibition of metabolic enzymes

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